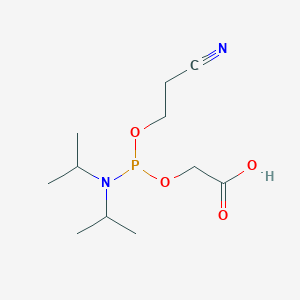![molecular formula C15H26O4S B13852363 D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate](/img/structure/B13852363.png)
D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate is a synthetic compound that belongs to the class of oxathiolane derivatives This compound is characterized by the presence of a menthol moiety, a methoxy group, and an oxathiolane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate typically involves the reaction of menthol with methoxy-substituted oxathiolane derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, the reaction may be carried out in the presence of a base such as sodium hydroxide and a solvent like ethyl acetate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
化学反应分析
Types of Reactions: D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学研究应用
D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Industry: It is utilized in the production of fragrances, flavors, and cosmetics due to its menthol component.
作用机制
The mechanism of action of D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate involves its interaction with specific molecular targets and pathways. For instance, the menthol moiety is known to activate transient receptor potential melastatin-8 (TRPM8) channels, which are involved in the sensation of cooling and pain relief . The compound may also interact with other ion channels and receptors, contributing to its overall effects .
相似化合物的比较
- Menthol
- Neomenthol
- Pulegone
- Carveol
- Carvone
These compounds have varying degrees of cooling effects, biological activities, and industrial applications, making D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate unique in its specific combination of properties.
属性
分子式 |
C15H26O4S |
|---|---|
分子量 |
302.4 g/mol |
IUPAC 名称 |
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5S)-5-methoxy-1,3-oxathiolane-2-carboxylate |
InChI |
InChI=1S/C15H26O4S/c1-9(2)11-6-5-10(3)7-12(11)18-14(16)15-19-13(17-4)8-20-15/h9-13,15H,5-8H2,1-4H3/t10-,11+,12-,13-,15-/m0/s1 |
InChI 键 |
PUFORYQSQKIHJR-KBRXKUPHSA-N |
手性 SMILES |
C[C@H]1CC[C@@H]([C@H](C1)OC(=O)[C@H]2O[C@@H](CS2)OC)C(C)C |
规范 SMILES |
CC1CCC(C(C1)OC(=O)C2OC(CS2)OC)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



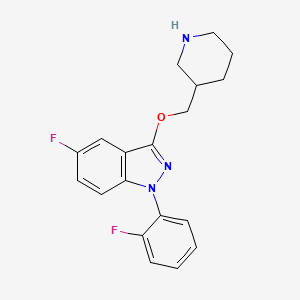
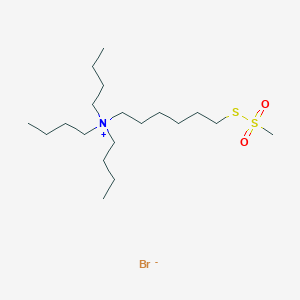
![1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-phenyl-](/img/structure/B13852314.png)
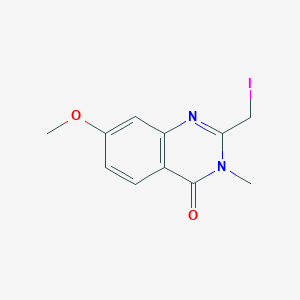
![1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol](/img/structure/B13852323.png)
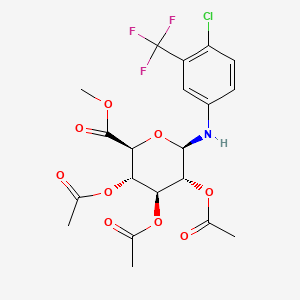
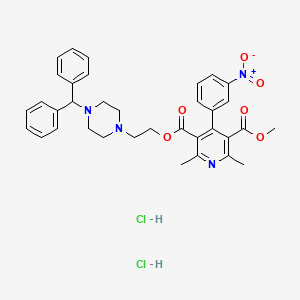
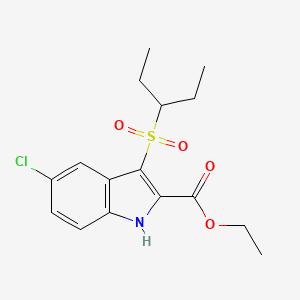
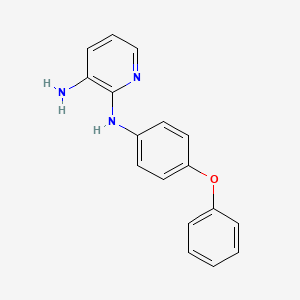

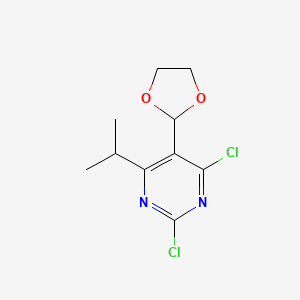
![4-((Methylamino)methyl)-N-(4-nitro-[1,1'-biphenyl]-3-yl) Benzamide](/img/structure/B13852358.png)
